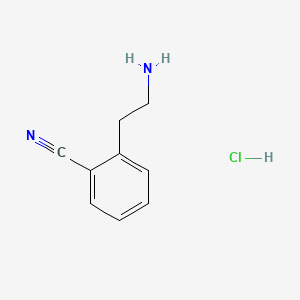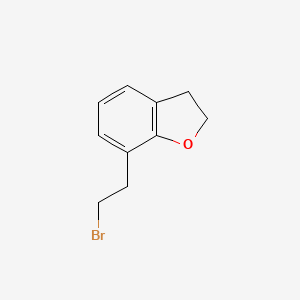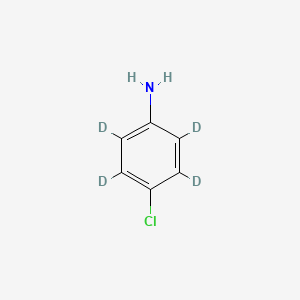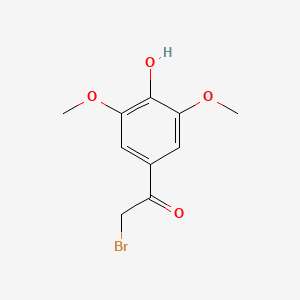
2-Bromo-1-(4-hydroxy-3,5-dimethoxyphenyl)ethanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
The synthesis of 2BD involves the bromination of 4-hydroxy-3,5-dimethoxy-acetophenone . This reaction is typically carried out under light irradiation . The resulting product is an important intermediate in the synthesis of a variety of compounds.Molecular Structure Analysis
The molecular formula of 2BD is C10H11BrO4 . Its average mass is 259.096 Da and its monoisotopic mass is 257.989136 Da .Aplicaciones Científicas De Investigación
Identification of Pyrolysis Products : One study explored the pyrolysis products of the psychoactive substance 2-amino-1-(4-bromo-2,5-dimethoxyphenyl)ethanone hydrochloride, which is related to 2-Bromo-1-(4-hydroxy-3,5-dimethoxyphenyl)ethanone. This research provides insights into the stability and potential degradation products of such compounds when exposed to heat, which is crucial for understanding their safety profile when ingested by inhalation or smoking (Texter et al., 2018).
Synthesis and Chemical Properties : Another research focused on the synthesis of 2-Bromo-1-(2,5-dimethoxyphenyl)ethanone, demonstrating its effectiveness as a chemical protective group. This study contributes to the understanding of the chemical properties and potential applications in synthetic organic chemistry (Li Hong-xia, 2007).
Metabolism Studies : Metabolic pathways of related substances like 4-bromo-2,5-dimethoxyphenethylamine have been studied in various species, including humans. These findings are significant for pharmacology and toxicology, offering insights into how such compounds are metabolized in the body (Carmo et al., 2005).
Carbonic Anhydrase Inhibition : Research on compounds like (2-Bromo-3,4-dimethoxyphenyl)(3,4-dimethoxyphenyl)methanone, which is structurally related to 2-Bromo-1-(4-hydroxy-3,5-dimethoxyphenyl)ethanone, has shown potential for inhibiting human cytosolic carbonic anhydrase II. This suggests applications in developing drugs for conditions like glaucoma, epilepsy, and osteoporosis (Balaydın et al., 2012).
Photochemical Studies : Investigations into the photochemistry of related compounds, such as 1,2-di(3′,4′-dimethoxyphenyl)ethanone, provide valuable data for understanding the photoreactivity of these substances, which is important in fields like material sciences and environmental studies (Castellan et al., 1990).
Propiedades
IUPAC Name |
2-bromo-1-(4-hydroxy-3,5-dimethoxyphenyl)ethanone |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11BrO4/c1-14-8-3-6(7(12)5-11)4-9(15-2)10(8)13/h3-4,13H,5H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RHYIKFIZNYRVDB-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1O)OC)C(=O)CBr |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11BrO4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80710175 |
Source


|
| Record name | 2-Bromo-1-(4-hydroxy-3,5-dimethoxyphenyl)ethan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80710175 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
275.10 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethanone, 2-bromo-1-(4-hydroxy-3,5-dimethoxyphenyl)- | |
CAS RN |
51149-28-1 |
Source


|
| Record name | 2-Bromo-1-(4-hydroxy-3,5-dimethoxyphenyl)ethan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80710175 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Citations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


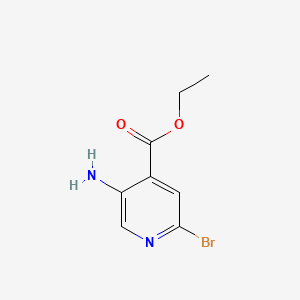
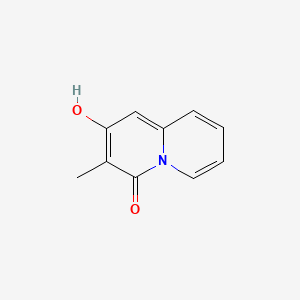
![5-Fluoro-1H-pyrazolo[4,3-B]pyridine](/img/structure/B580193.png)

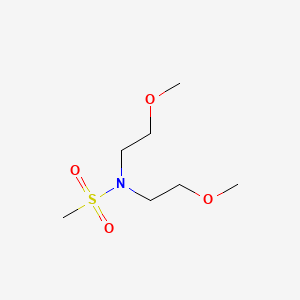
![N-[4-(5-Acetamido-2-methoxyphenoxy)phenyl]acetamide](/img/structure/B580198.png)
![tert-Butyl 1,6-diazaspiro[3.3]heptane-6-carboxylate oxalate(2:1)](/img/structure/B580199.png)

![[(3aS,4S,6R,7S,7aR)-4-methoxy-2,2,6-trimethyl-4,6,7,7a-tetrahydro-3aH-[1,3]dioxolo[4,5-c]pyran-7-yl] methanesulfonate](/img/structure/B580204.png)
